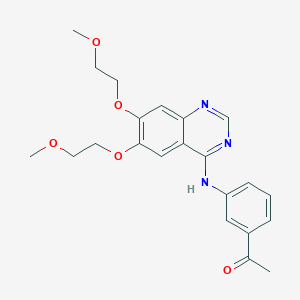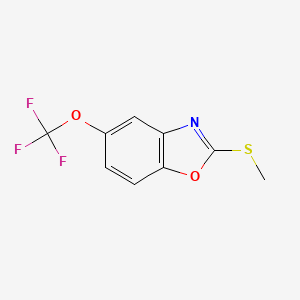
1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of quinazoline moiety substituted with methoxyethoxy groups, which enhances its solubility and bioavailability. It has garnered significant interest due to its potential therapeutic applications, especially in oncology.
Métodos De Preparación
The synthesis of 1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one involves multiple steps. The initial step typically includes the formation of the quinazoline core, followed by the introduction of methoxyethoxy groups. The final step involves the coupling of the quinazoline derivative with the appropriate phenyl ethanone derivative under specific reaction conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Análisis De Reacciones Químicas
1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the quinazoline ring, potentially forming dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy groups, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in inhibiting specific biological pathways, making it a candidate for further biological studies.
Medicine: Its most notable application is in oncology, where it has demonstrated anti-cancer activity by inhibiting the proliferation of cancer cells
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one primarily involves the inhibition of specific enzymes and signaling pathways. It targets tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound effectively disrupts the growth and survival of cancer cells. Additionally, it may interact with other molecular targets, contributing to its overall therapeutic effects .
Comparación Con Compuestos Similares
1-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one can be compared with other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. While these compounds share a similar core structure, the presence of methoxyethoxy groups in this compound enhances its solubility and bioavailability, potentially leading to improved therapeutic outcomes .
Propiedades
Fórmula molecular |
C22H25N3O5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-[3-[[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C22H25N3O5/c1-15(26)16-5-4-6-17(11-16)25-22-18-12-20(29-9-7-27-2)21(30-10-8-28-3)13-19(18)23-14-24-22/h4-6,11-14H,7-10H2,1-3H3,(H,23,24,25) |
Clave InChI |
FMRDQKHUXMVMTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![1-(7-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12861166.png)

![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)

![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)

![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
